molecular formula C3H6O2S B1199463 (Methylthio)acetic acid CAS No. 2444-37-3

(Methylthio)acetic acid

Cat. No. B1199463
CAS RN: 2444-37-3
M. Wt: 106.15 g/mol
InChI Key: HGTBAIVLETUVCG-UHFFFAOYSA-N
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Description

(Methylthio)acetic acid is a chemical compound with potential in various synthetic and industrial applications. Its synthesis and properties are of interest due to its potential utility in chemical reactions, including serving as a precursor or intermediate in the production of other chemicals.

Synthesis Analysis

The synthesis of related acetic acid derivatives often involves catalytic processes or the functionalization of existing molecules. For example, acetic acid has been produced from methanol and CO2, a reaction catalyzed by Ru–Rh bimetallic catalysts, highlighting a method that could potentially be adapted for (Methylthio)acetic acid synthesis (Qian et al., 2016).

Molecular Structure Analysis

The molecular structure of (Methylthio)acetic acid includes a methylthio group attached to an acetic acid moiety. This structure influences its reactivity and the types of reactions it can participate in. Molecular structure analyses typically involve spectroscopic methods to elucidate the arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions and Properties

(Methylthio)acetic acid can participate in various chemical reactions, leveraging the reactivity of both the acetic acid and the methylthio groups. For instance, acetic acid derivatives are involved in hydrocarboxylation reactions and can undergo transformations involving their carboxyl and methylthio groups, indicating a broad reactivity profile that likely extends to (Methylthio)acetic acid (Qian et al., 2016).

Scientific Research Applications

  • (Methylthio)acetic acid has been studied for its role in altering the acidity and solution properties of bilirubin, which is significant in medical research, particularly in understanding jaundice (Boiadjiev & Lightner, 1998).

  • It is used in the study of the adsorption properties of specific compounds on mild steel, which is relevant in materials chemistry and corrosion research (Abiola & Oforka, 2004).

  • The compound's thermometric behavior has been analyzed to understand its enthalpimetric titrations with NaOH, contributing to thermodynamics and analytical chemistry fields (Cerdà et al., 1982).

  • It has been synthesized and evaluated for its anti-inflammatory and analgesic activities, suggesting its potential in pharmaceutical research and drug development (Muchowski et al., 1989).

  • The oxidation and (methylthio)methylation of cotton by methyl sulfoxide-acetic anhydride have been studied, indicating its application in textile chemistry and material modification (Snyder et al., 1974).

  • Research has been conducted on the kinetics of esterification of methanol and acetic acid with mineral homogeneous acid catalysts, highlighting its importance in chemical engineering and process optimization (Mekala & Goli, 2015).

properties

IUPAC Name

2-methylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTBAIVLETUVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179195
Record name (Methylthio)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylthio)acetic acid

CAS RN

2444-37-3
Record name (Methylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-37-3
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Record name (Methylthio)acetic acid
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Record name 2444-37-3
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Record name (Methylthio)acetic acid
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Record name (methylthio)acetic acid
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Record name (METHYLTHIO)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
OK Abiola, NC Oforka - Materials chemistry and physics, 2004 - Elsevier
The adsorption of (4-amino-2-methyl-5-pyrimidinyl methylthio) acetic acid (AMMPTA) on mild steel from hydrochloric acid solution was studied using the weight loss and hydrogen …
Number of citations: 138 www.sciencedirect.com
V Cerda, E Casassas, F Borrull, M Esteban - Thermochimica Acta, 1982 - Elsevier
The thermometric behaviour of three thioether acids [(methylthio)acetic, thiodiacetic and 3,3'-thiodipropanoic] is studied in order to establish the best conditions for their enthalpimetric …
Number of citations: 12 www.sciencedirect.com
F Fringuelli, O Piermatti, F Pizzo - Synthesis, 1996 - thieme-connect.com
The aldol-type addition of chiral boron enolates of (methylthio)-acetic acid to various aldehydes gives α-(methylthio)-β-hydroxy acids stereoselectively and with good yields. The …
Number of citations: 7 www.thieme-connect.com
K Ogura, Y Ito, G Tsughihashi - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
Methyl (methylthio) methyl sulfoxide was found to react with benzaldehyde in the presence of benzyl tri-methylammonium hydroxide (Triton B), sodium hydroxide, or potassium …
Number of citations: 63 www.journal.csj.jp
K Vosmann, E Klein, N Weber - Lipids, 1998 - Wiley Online Library
… These data suggest that the formation of methylthio acetic acid 2′-ethylhexylester is by far the … Retention time of methylthio acetic acid 2′-ethylhexylester was compared with that of a …
Number of citations: 12 aocs.onlinelibrary.wiley.com
H Tokuda, W Aoi, EY Park, K Sato, T Matsuo… - Planta …, 2013 - thieme-connect.com
The cancer preventive activity of vegetables have received a great deal of attention from cancer researchers and study fields. During our investigation of the active preventive properties …
Number of citations: 0 www.thieme-connect.com
SA Mirshokraie - 2016 - sid.ir
… We report an eco-friendly One-Pot multicomponent reaction permitting the ‗‗green synthesis‘‘ of 2-(1H-Benzo[d]imidazole-2-ylamino)(aryl)methylthio acetic acid analogs by stirring 2…
Number of citations: 2 www.sid.ir
M KALHOR, S BANIBAIRAMI, SA MIRSHOKRAIE - 2016 - sid.ir
HETEROCYCLES CONTAINING 2-AMINOBENZIMIDAZOLE MOIETY EXHIBIT A LARGE VARIETY OF BIOLOGICAL ACTIVITIES INCLUDING INHIBITORS OF HIV-1 REVERSE …
Number of citations: 0 www.sid.ir
C Lagercrantz - small, 1997 - actachemscand.org
Lagercrantz, C., 1997. gem-Nitronitroso Dianion Radicals R—C ‘(NO2)(NO) z'Formed in the reaction between Sodium Nitrite/Ascorbate and the Sulfur Compounds Methionine,(…
Number of citations: 0 actachemscand.org
OK Abiola, NC Oforka - Journal of Corrosion science and Engineering, 2002
Number of citations: 41

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